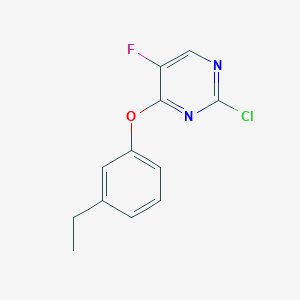
3,3-Dimethyl-1-(4-methylcyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(4-methylcyclohexyl)urea is an organic compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is a urea derivative characterized by a cyclohexyl ring substituted with a methyl group and a dimethyl group attached to the urea moiety. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4-methylcyclohexyl)urea typically involves the reaction of 4-methylcyclohexylamine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis, to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(4-methylcyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with various alkyl or acyl groups.
Scientific Research Applications
3,3-Dimethyl-1-(4-methylcyclohexyl)urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(4-methylcyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclohexylurea: A similar compound with a single methyl group on the cyclohexyl ring.
4-Methylcyclohexylurea: Another similar compound with a methyl group on the cyclohexyl ring but without the dimethyl substitution.
3,3-Dimethylurea: A simpler urea derivative with two methyl groups attached to the urea moiety.
Uniqueness
3,3-Dimethyl-1-(4-methylcyclohexyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a cyclohexyl ring and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1,1-dimethyl-3-(4-methylcyclohexyl)urea |
InChI |
InChI=1S/C10H20N2O/c1-8-4-6-9(7-5-8)11-10(13)12(2)3/h8-9H,4-7H2,1-3H3,(H,11,13) |
InChI Key |
DMYWQTPMTQJDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




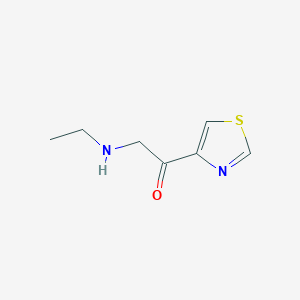
![5-[cyclopropyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B15258665.png)
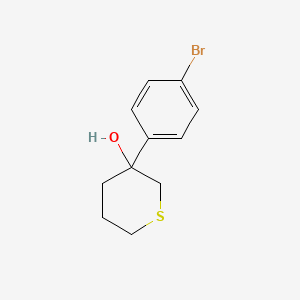

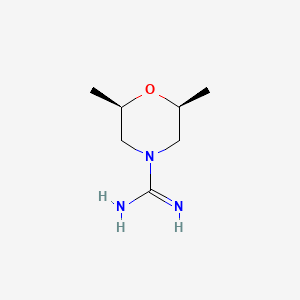
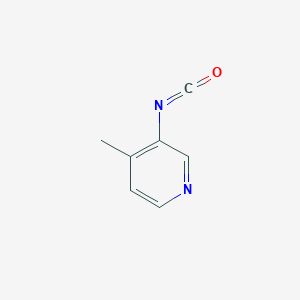

![Tert-butyl N-[4-(oxiran-2-YL)butyl]carbamate](/img/structure/B15258705.png)

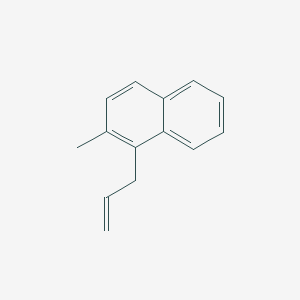
![7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B15258717.png)
